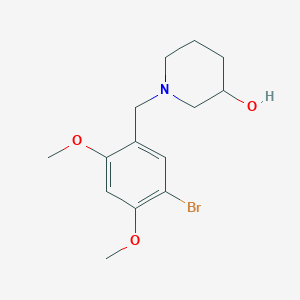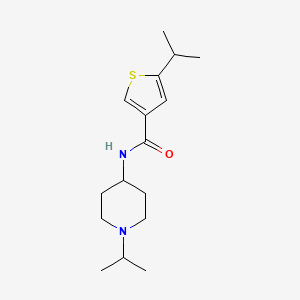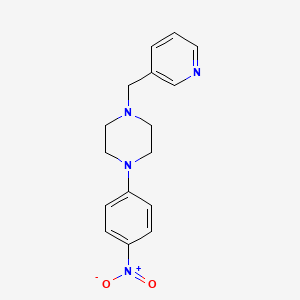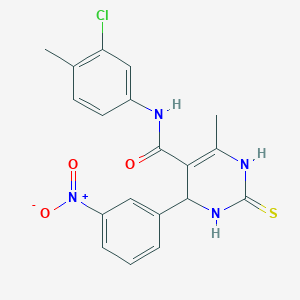![molecular formula C12H16BrNO2 B4890020 N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide is a chemical compound that is widely used in scientific research due to its unique properties and potential applications. This compound is also known as BDAEA, and it is a derivative of phenoxyacetic acid. BDAEA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mécanisme D'action
The mechanism of action of BDAEA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BDAEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of BDAEA is still under investigation, and further research is needed to fully understand its potential therapeutic applications.
Biochemical and Physiological Effects:
BDAEA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. BDAEA has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDAEA in lab experiments is its relative ease of synthesis and availability. BDAEA can be obtained in high yields, making it a cost-effective option for researchers. However, one of the limitations of using BDAEA in lab experiments is its potential toxicity. BDAEA has been found to have cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound.
Orientations Futures
There are many potential future directions for research involving BDAEA. One area of research that is currently being explored is the development of BDAEA-based cancer therapies. Another potential area of research is the investigation of BDAEA's potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of BDAEA and its potential applications in other areas of medicine and biology.
Conclusion:
In conclusion, BDAEA is a chemical compound that has many potential applications in scientific research. Its unique properties and potential therapeutic applications make it a valuable tool for researchers in many fields. However, caution should be exercised when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of BDAEA and its potential applications in medicine and biology.
Méthodes De Synthèse
The synthesis of BDAEA involves the reaction of 4-bromo-2,6-dimethylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with sodium acetate to yield BDAEA. The synthesis of BDAEA is a relatively simple process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
BDAEA has been extensively used in scientific research due to its unique properties and potential applications. One of the most significant applications of BDAEA is in the field of medicinal chemistry. BDAEA has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. BDAEA has been shown to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-6-11(13)7-9(2)12(8)16-5-4-14-10(3)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKPBGOYOKAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7071958 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)


![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)

![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)

![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)